REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:6])[CH2:3][CH2:4][OH:5].CN(C)C=O.Cl[CH2:13][C:14]1[CH:15]=[C:16]([N+:20]([O-:22])=[O:21])[CH:17]=[CH:18][CH:19]=1.[OH-].[K+]>O>[CH3:1][CH:2]([CH3:6])[CH2:3][CH2:4][O:5][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([N+:20]([O-:22])=[O:21])[CH:15]=1 |f:3.4|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
CC(CCO)C
|
Name
|
|
Quantity
|
140 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
158.1 g
|
Type
|
reactant
|
Smiles
|
ClCC=1C=C(C=CC1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
78 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Thereafter, the reaction mixture was stirred for 7 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
was dissolved
|
Type
|
CUSTOM
|
Details
|
rised to 43° C.
|
Type
|
ADDITION
|
Details
|
dropped slowly to room temperature
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Reaction Time |
7 h |
Name
|
|
Type
|
|
Smiles
|
CC(CCOCC1=CC(=CC=C1)[N+](=O)[O-])C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |